molecular formula C11H10N2O B6241854 1-[3-(1H-imidazol-4-yl)phenyl]ethan-1-one CAS No. 1897759-16-8

1-[3-(1H-imidazol-4-yl)phenyl]ethan-1-one

Cat. No. B6241854
CAS RN: 1897759-16-8
M. Wt: 186.2
InChI Key:
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Description

“1-[3-(1H-imidazol-4-yl)phenyl]ethan-1-one” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a core component of many natural products and pharmaceuticals .


Synthesis Analysis

The synthesis of imidazole-containing compounds often involves the condensation of glyoxal and ammonia . For example, the compound (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one was synthesized through Claisen–Schmidt condensation of 4-(1H-imidazol-1-yl)benzaldehyde with 4′-methylacetophenone using aqueous sodium hydroxide in methanol .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole-containing compounds have been shown to undergo various chemical reactions. For instance, the compound (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one was synthesized through a Claisen–Schmidt condensation reaction .

Mechanism of Action

While the specific mechanism of action for “1-[3-(1H-imidazol-4-yl)phenyl]ethan-1-one” is not mentioned in the available data, imidazole-containing compounds are known for their broad range of biological activities. They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[3-(1H-imidazol-4-yl)phenyl]ethan-1-one involves the reaction of 1-(4-bromophenyl)ethanone with imidazole in the presence of a base to form the desired product.", "Starting Materials": [ "1-(4-bromophenyl)ethanone", "imidazole", "base (e.g. potassium carbonate)" ], "Reaction": [ "Step 1: Dissolve 1-(4-bromophenyl)ethanone and imidazole in a suitable solvent (e.g. DMF, DMSO).", "Step 2: Add a base (e.g. potassium carbonate) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Purify the crude product by column chromatography or recrystallization to obtain 1-[3-(1H-imidazol-4-yl)phenyl]ethan-1-one as a white solid." ] }

CAS RN

1897759-16-8

Product Name

1-[3-(1H-imidazol-4-yl)phenyl]ethan-1-one

Molecular Formula

C11H10N2O

Molecular Weight

186.2

Purity

95

Origin of Product

United States

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